molecular formula C15H12ClIO2 B1409013 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1673514-74-3

6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B1409013
CAS No.: 1673514-74-3
M. Wt: 386.61 g/mol
InChI Key: KLQHKSSIDKTCHG-UHFFFAOYSA-N
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Description

6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is a complex organic compound that belongs to the class of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. This particular compound features a benzyl group substituted with chlorine and iodine atoms, attached to a dihydrobenzo[b][1,4]dioxine structure. The presence of halogens like chlorine and iodine in the molecule makes it significant for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The presence of halogens in the molecule allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known dioxin with significant toxicological effects.

    Polychlorinated dibenzofurans (PCDFs): Structurally related compounds with similar environmental persistence and toxicity.

Uniqueness

6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the specific substitution pattern of chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

6-[(2-chloro-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQHKSSIDKTCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
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6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
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6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
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6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
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6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 6
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine

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